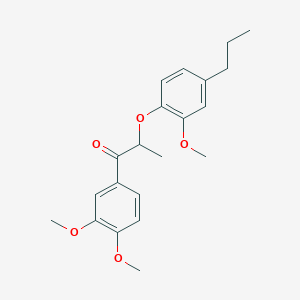
N,N-Dibutylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylbut-2-en-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two butyl groups and a but-2-en-1-yl group. This compound is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of dibutylamine with 2-bromo-1-butene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is employed in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism by which N,N-Dibutylbut-2-en-1-amine exerts its effects involves its basicity and nucleophilicity. The nitrogen atom in the compound can donate a pair of electrons, making it a good nucleophile. This property allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N,N-Diethylbutanamine: A tertiary amine with two ethyl groups and one butyl group attached to the nitrogen atom.
N,N-Dipropylbutanamine: A tertiary amine with two propyl groups and one butyl group attached to the nitrogen atom.
Uniqueness
N,N-Dibutylbut-2-en-1-amine is unique due to its specific structure, which includes a but-2-en-1-yl group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
45087-66-9 |
|---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
N-but-2-enyl-N-butylbutan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7H,5-6,8-12H2,1-3H3 |
InChI-Schlüssel |
BBDWBVQWRIBVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


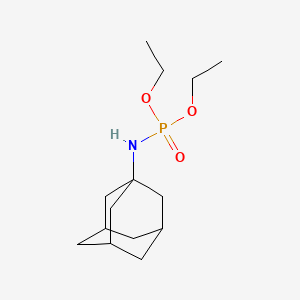



![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

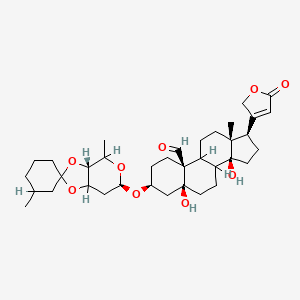
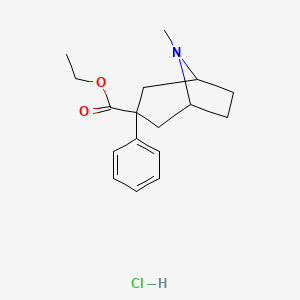
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
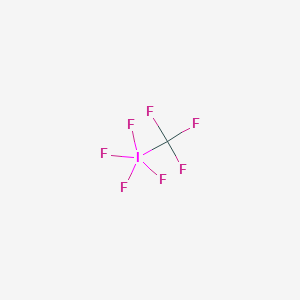
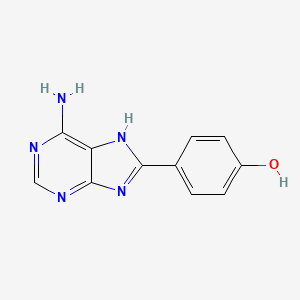
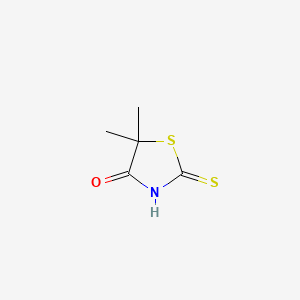
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
